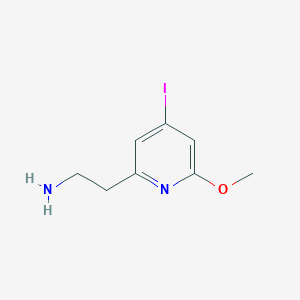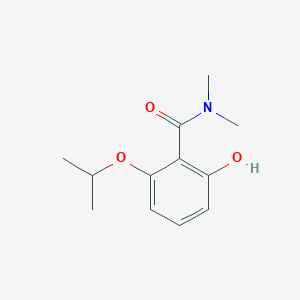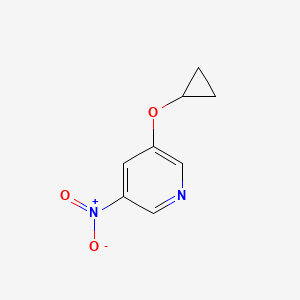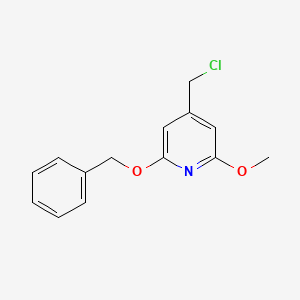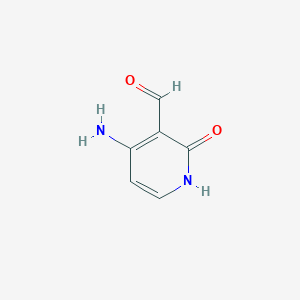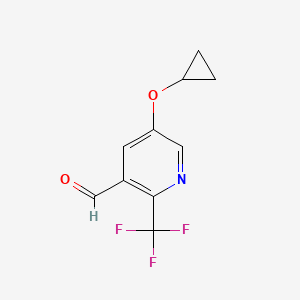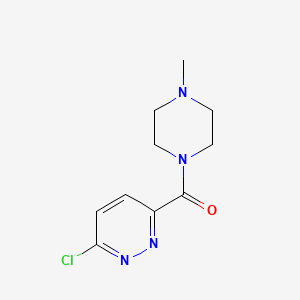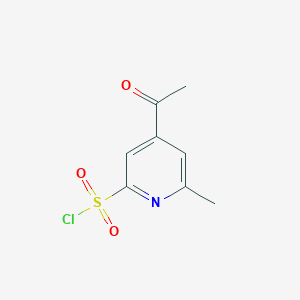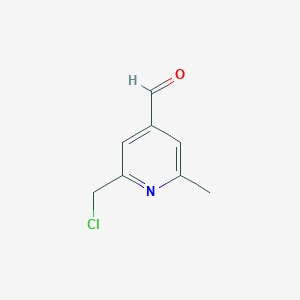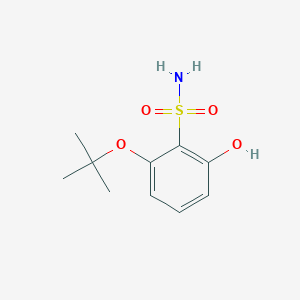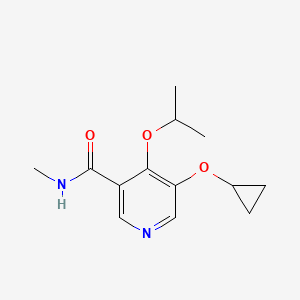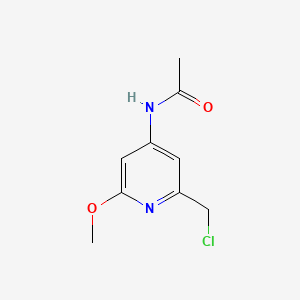
3-Chloro-2-(chloromethyl)pyridin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(chloromethyl)pyridin-4-OL is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a chlorine atom at the third position, a chloromethyl group at the second position, and a hydroxyl group at the fourth position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(chloromethyl)pyridin-4-OL can be achieved through several synthetic routes. One common method involves the chlorination of 2-(chloromethyl)pyridine followed by hydroxylation. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atoms at the desired positions. The hydroxylation step can be carried out using oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
3-Chloro-2-(chloromethyl)pyridin-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the chlorine atoms or reduce the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield aminomethyl derivatives, while oxidation can produce pyridone derivatives.
科学的研究の応用
3-Chloro-2-(chloromethyl)pyridin-4-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides or insecticides, and in the development of materials with specific properties.
作用機序
The mechanism of action of 3-Chloro-2-(chloromethyl)pyridin-4-OL involves its interaction with molecular targets such as enzymes or receptors. The presence of the chlorine and hydroxyl groups allows the compound to form specific interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-Chloro-3-(chloromethyl)pyridine
- 4-Chloro-2-(chloromethyl)pyridine
- 3-Chloro-4-(chloromethyl)pyridine
Uniqueness
3-Chloro-2-(chloromethyl)pyridin-4-OL is unique due to the specific positioning of the chlorine and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, which can be leveraged in research and industrial applications.
特性
分子式 |
C6H5Cl2NO |
|---|---|
分子量 |
178.01 g/mol |
IUPAC名 |
3-chloro-2-(chloromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-4-6(8)5(10)1-2-9-4/h1-2H,3H2,(H,9,10) |
InChIキー |
FWLLFGIEZACQQW-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C(C1=O)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



